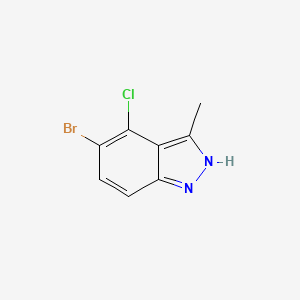
5-bromo-4-chloro-3-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-1-methyl-1H-indazole is a heterocyclic aromatic organic compound . It has a CAS Number of 1785427-70-4 and a molecular weight of 245.51 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1H-indazoles, including 5-bromo-4-chloro-3-methyl-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name of the compound is 5-bromo-4-chloro-1-methyl-1H-indazole . The InChI code is 1S/C8H6BrClN2/c1-12-7-3-2-6 (9)8 (10)5 (7)4-11-12/h2-4H,1H3 .Chemical Reactions Analysis
The chemical reactions of 1H-indazoles have been studied, and various synthetic approaches have been developed . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical and Chemical Properties Analysis
5-Bromo-4-chloro-1-methyl-1H-indazole is a solid compound . It has a molecular weight of 245.51 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
5-bromo-4-chloro-3-methyl-1H-indazole serves as a foundational chemical structure for synthesis and modification, leading to the production of various novel compounds. For instance, protected 5-bromoindazoles are utilized in Buchwald reactions with amines, demonstrating the versatility of 5-bromoindazoles in generating novel derivatives under different conditions, including strongly basic and mildly acidic conditions. This process highlights the compound's potential in regioselective protection and subsequent coupling reactions, laying the groundwork for further chemical exploration and application in creating new molecules with potential biological or material properties (Slade et al., 2009).
Potential Biological Activities
Research into the analogs and derivatives of this compound often explores their potential biological activities. For example, the synthesis of chloro and bromo substituted compounds from similar structural families has demonstrated significant analgesic activities in preclinical models, suggesting that modifications of the indazole nucleus can lead to pharmacologically active agents. These findings indicate the potential of this compound and its derivatives in contributing to the development of new therapeutic agents, particularly in pain management (Bachar & Lahiri, 2004).
Corrosion Inhibition
Indazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. For instance, certain triazole derivatives have shown exceptional efficiency in protecting mild steel against corrosion in acidic media. These studies provide insights into the application of indazole derivatives in industrial settings, where corrosion resistance is crucial. The effectiveness of these compounds as corrosion inhibitors showcases their potential utility in enhancing the longevity and durability of metal structures and components (Lagrenée et al., 2002).
Antimicrobial Properties
The synthesis and exploration of new S-derivatives of related structures have also highlighted potential antimicrobial properties. These compounds have been compared to known antibiotics, such as kanamycin, for their efficacy against a range of microorganisms. Such research underscores the potential of this compound derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Wirkmechanismus
Target of Action
Indazole derivatives, which include this compound, are known to have significant biological activity and are prevalent in many natural products and drugs . They play a crucial role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-bromo-4-chloro-3-methyl-1H-indazole could potentially have similar effects.
Safety and Hazards
Zukünftige Richtungen
The medicinal properties of indazole, including 5-bromo-4-chloro-3-methyl-1H-indazole, are expected to be explored in the future for the treatment of various pathological conditions . The development of new analytical methods for the quantification of this compound in biological matrices is also anticipated.
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-3-methyl-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-7-6(12-11-4)3-2-5(9)8(7)10/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORINVRJZNHYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2745104.png)
![6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2745106.png)
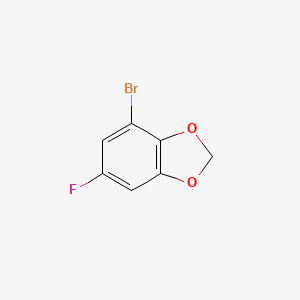
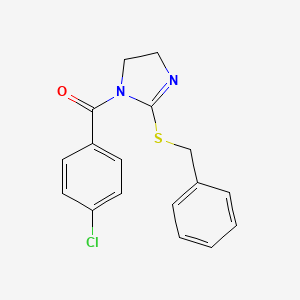
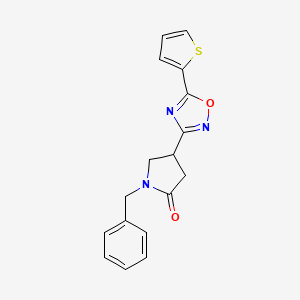
![1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)
![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)
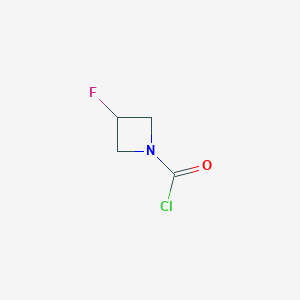
![2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2745117.png)
![4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine](/img/structure/B2745118.png)
